molecular formula C16H19NO4 B182875 N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline CAS No. 7093-78-9

N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline

Cat. No. B182875
CAS RN: 7093-78-9
M. Wt: 289.33 g/mol
InChI Key: SOMRPPKYBOJTMO-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline, also known as Veratrole, is an organic compound that belongs to the group of aniline derivatives. It is a white crystalline powder that has a molecular weight of 243.29 g/mol. Veratrole has been studied for its potential use in various scientific research applications due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline is not well understood. However, studies suggest that it may act on the central nervous system by inhibiting the reuptake of dopamine and norepinephrine. N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline may also act as an antioxidant and protect cells from oxidative damage.

Biochemical And Physiological Effects

N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline has been shown to have various biochemical and physiological effects. Studies suggest that N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline has an analgesic effect and may be useful in the treatment of pain. N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. Additionally, N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline has been shown to have antitumor activity and may be useful in the treatment of cancer.

Advantages And Limitations For Lab Experiments

N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline has several advantages for laboratory experiments. It is readily available, easy to synthesize, and relatively inexpensive. N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline is also stable under standard laboratory conditions and can be stored for an extended period. However, N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline has some limitations for laboratory experiments. It is toxic and can be harmful if ingested or inhaled. Therefore, appropriate safety measures should be taken when handling N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline.

Future Directions

There are several future directions for the study of N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline. One potential direction is to investigate the potential use of N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the potential use of N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline in the treatment of cancer. Further studies are also needed to understand the mechanism of action of N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline and its potential side effects.
Conclusion:
In conclusion, N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline is an organic compound that has been studied for its potential use in various scientific research applications. It is readily available, easy to synthesize, and relatively inexpensive. N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline has several biochemical and physiological effects, including analgesic, anti-inflammatory, and antitumor activity. While N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline has some limitations for laboratory experiments, it has several potential future directions for study, including its use in the treatment of neurodegenerative diseases and cancer.

Synthesis Methods

N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline can be synthesized through a simple reaction between aniline and veratraldehyde. The reaction takes place in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The resulting product is then purified through recrystallization to obtain pure N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline.

Scientific Research Applications

N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline has been studied for its potential use in various scientific research applications. One of the significant applications is in the field of organic synthesis, where it is used as a building block for the synthesis of various organic compounds. N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline is also used in the synthesis of heterocyclic compounds, which have potential applications in the pharmaceutical industry.

properties

CAS RN

7093-78-9

Product Name

N-(2,4-Dimethoxyphenyl)-2,4-dimethoxyaniline

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2,4-dimethoxyaniline

InChI

InChI=1S/C16H19NO4/c1-18-11-5-7-13(15(9-11)20-3)17-14-8-6-12(19-2)10-16(14)21-4/h5-10,17H,1-4H3

InChI Key

SOMRPPKYBOJTMO-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC2=C(C=C(C=C2)OC)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC2=C(C=C(C=C2)OC)OC)OC

Origin of Product

United States

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